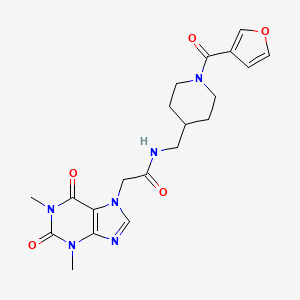![molecular formula C13H11Br2IN2O B2454618 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 672949-84-7](/img/structure/B2454618.png)
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, also known as bimolane, is a synthetic compound. It has a molecular formula of C13H11Br2IN2O and a molar mass of 497.95 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H11Br2IN2O . The specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Electrophilic substitution involving aminopyridines, including compounds similar to 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, has been studied for producing various derivatives with potential biological activities. For instance, Rauckman and Roth (1980) explored the synthesis of related compounds that could inhibit bacterial enzymes, such as dihydrofolate reductase (Rauckman & Roth, 1980).
Potential in Antitumor Agents
- Nguyen et al. (1990) researched the synthesis of pyrido[4,3-b]benzo[e]indoles, a class structurally related to this compound. These compounds showed promising results as antineoplastic agents in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).
Chemical Synthesis and Modification
- The chemical synthesis and modification of related compounds have been a focus of various studies. For example, Singh and Lesher (1991) described the synthesis of analogs that could potentially have pharmacological applications (Singh & Lesher, 1991).
Pharmacological Applications
- The compound's structure is related to pyridine derivatives, which have been explored for various pharmacological applications, such as inhibitors of human immunodeficiency virus type I (HIV-I) reverse transcriptase, as studied by Ashok and Pallavi (2008) (Ashok & Pallavi, 2008).
Novel Synthesis Techniques
- Akbaba et al. (2010) conducted a study on the synthesis of a natural product, which is structurally related to this compound. This research contributes to the understanding of novel synthetic techniques that could be applied to similar compounds (Akbaba et al., 2010).
Exploration in Heterocyclic Chemistry
- The compound's structural similarities with heterocyclic compounds have led to research in this area, aiming to develop new molecules with potential biological or chemical applications. For example, Mekheimer et al. (1997) explored the synthesis of functionalized pyridines, which could provide insights into the synthesis and applications of this compound (Mekheimer, Mohamed, & Sadek, 1997).
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[(5-iodo-3-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2IN2O/c1-7-2-10(16)6-18-13(7)17-5-8-3-9(14)4-11(15)12(8)19/h2-4,6,19H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSGCPGNBGPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=C(C(=CC(=C2)Br)Br)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



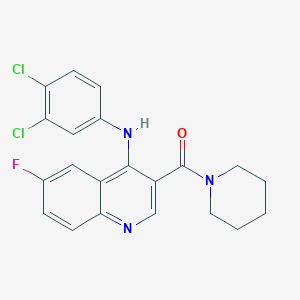
![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
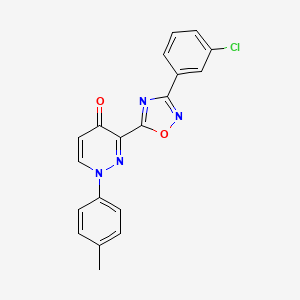
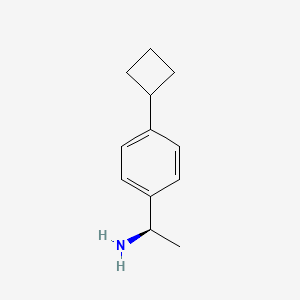

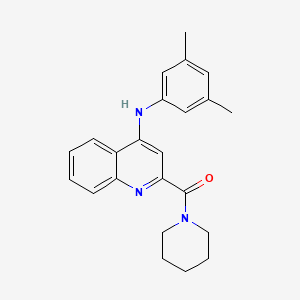
![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)
![5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2454551.png)

![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)

